PIPERIDINE-D10-CARBONYL CHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

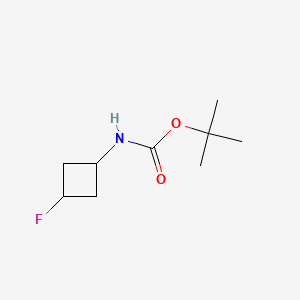

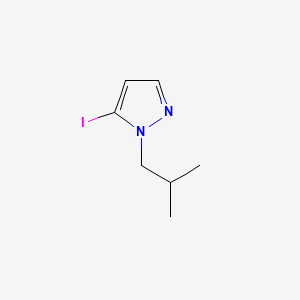

PIPERIDINE-D10-CARBONYL CHLORIDE is a stable isotope labelled compound . It is a neat product and is used in the synthesis of substances .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound . A hybrid bio–organocatalytic cascade has also been reported for the synthesis of a small panel of 2-substituted piperidines .Molecular Structure Analysis

The molecular formula of this compound is CDClNO . Its average mass is 157.664 Da and its monoisotopic mass is 157.107864 Da .Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .Mechanism of Action

While specific information on the mechanism of action of PIPERIDINE-D10-CARBONYL CHLORIDE is not available, piperine and piperidine have been reported to have anticancer properties . They regulate several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to keep the container tightly closed and to avoid breathing mist or vapors .

Future Directions

Piperidine is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

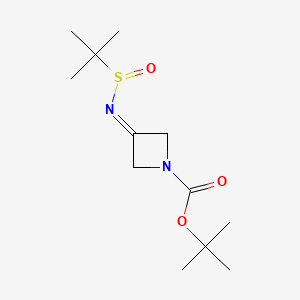

| { "Design of the Synthesis Pathway": "The synthesis pathway of PIPERIDINE-D10-CARBONYL CHLORIDE involves the reaction of piperidine with deuterium oxide followed by reaction with thionyl chloride to form PIPERIDINE-D10-CARBONYL CHLORIDE.", "Starting Materials": [ "Piperidine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ "Add piperidine to deuterium oxide and reflux for several hours", "Remove excess deuterium oxide by distillation under reduced pressure", "Add thionyl chloride to the reaction mixture and reflux for several hours", "Cool the mixture and filter the precipitated PIPERIDINE-D10-CARBONYL CHLORIDE", "Dry the product under vacuum to obtain the final compound" ] } | |

CAS RN |

1219803-31-2 |

Molecular Formula |

C6H10ClNO |

Molecular Weight |

157.663 |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

InChI Key |

BIFDXOOJPDHKJH-YXALHFAPSA-N |

SMILES |

C1CCN(CC1)C(=O)Cl |

synonyms |

PIPERIDINE-D10-CARBONYL CHLORIDE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)